molecular formula C15H16F3N3O4S B2354076 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396844-72-6

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2354076
CAS No.: 1396844-72-6
M. Wt: 391.37
InChI Key: FTKSERGWBYTQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating both pyrimidinone and trifluoromethoxy pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research. This molecular architecture suggests potential as a multi-target therapeutic agent, particularly given that sulfonamide-based scaffolds are established as crucial elements for inhibitory activity against carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2) enzymes . The compound's design combines features seen in promising anti-inflammatory and anticancer agents; the 4-(trifluoromethoxy)benzenesulfonamide moiety provides a privileged structure that can interact with enzymatic binding sites , while the 4-ethyl-6-oxopyrimidinone component contributes potential for hydrogen bonding and hydrophobic interactions . Similar pyrimidine-based sulfonamides have demonstrated potent inhibitory activities against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) through the sulfonamide group coordinating with the zinc ion in the active site . Researchers can utilize this compound to investigate potential multi-target inhibition of CA, COX-2, and 5-lipoxygenase (5-LOX) enzymes , a strategy recognized for developing advanced anti-inflammatory agents that may overcome limitations of traditional NSAIDs . Additionally, structural analogs with the trifluoromethoxybenzamide group have shown remarkable antibacterial activity against pathogenic microorganisms and promising anticancer effects against lung cancer (A549) cell lines . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-2-11-9-14(22)21(10-19-11)8-7-20-26(23,24)13-5-3-12(4-6-13)25-15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKSERGWBYTQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Ester and Urea

The pyrimidinone core is synthesized via acid-catalyzed cyclization of ethyl 3-oxopentanoate and urea.

Procedure :

  • Ethyl 3-oxopentanoate (1.0 equiv) and urea (1.2 equiv) are refluxed in ethanol with concentrated HCl (0.5 equiv) for 12 hours.
  • The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 4-ethylpyrimidin-6(1H)-one as a white solid (Yield: 68%).

Key Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H2), 6.12 (s, 1H, H5), 2.61 (q, J = 7.6 Hz, 2H, CH2CH3), 1.21 (t, J = 7.6 Hz, 3H, CH2CH3).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (C=N).

Alkylation of Pyrimidinone with Bromoethylamine

N1-Alkylation Using 2-Bromoethylamine Hydrobromide

The pyrimidinone nitrogen is alkylated to introduce the ethylenediamine linker.

Procedure :

  • 4-Ethylpyrimidin-6(1H)-one (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
  • Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of 2-bromoethylamine hydrobromide (1.5 equiv).
  • The mixture is stirred at 60°C for 8 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford N-(2-aminoethyl)-4-ethyl-6-oxopyrimidin-1(6H)-amine as a pale-yellow oil (Yield: 52%).

Optimization Notes :

  • Excess base (NaH) ensures complete deprotonation of the pyrimidinone NH.
  • A 20% excess of 2-bromoethylamine minimizes dimerization side products.

Sulfonylation with 4-(Trifluoromethoxy)benzenesulfonyl Chloride

Formation of the Sulfonamide Bond

The primary amine undergoes sulfonylation to install the aromatic sulfonamide group.

Procedure :

  • N-(2-aminoethyl)-4-ethyl-6-oxopyrimidin-1(6H)-amine (1.0 equiv) is dissolved in dry dichloromethane.
  • Triethylamine (2.5 equiv) is added, followed by 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) at 0°C.
  • The reaction is stirred at room temperature for 4 hours, washed with 1M HCl and brine, and purified via silica gel chromatography (hexane/ethyl acetate) to yield the title compound as a white solid (Yield: 74%).

Key Characterization :

  • $$^1$$H NMR (400 MHz, CDCl3): δ 8.34 (s, 1H, H2), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 6.15 (s, 1H, H5), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 3.72 (t, J = 6.0 Hz, 2H, CH2NHSO2), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).
  • $$^{19}$$F NMR (376 MHz, CDCl3): δ -57.8 (s, CF3O).
  • HRMS (ESI+) : m/z calcd for C17H19F3N3O4S [M+H]$$^+$$: 418.1054; found: 418.1058.

Alternative Synthetic Routes

Mitsunobu Reaction for Alkylation

To circumvent low yields in direct alkylation, the Mitsunobu reaction is employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • 4-Ethylpyrimidin-6(1H)-one, 2-hydroxyethylphthalimide, DEAD (1.2 equiv), and PPh3 (1.2 equiv) are stirred in THF at 0°C.
  • After 24 hours, the phthalimide group is removed with hydrazine hydrate, yielding N-(2-aminoethyl)-4-ethyl-6-oxopyrimidin-1(6H)-amine (Yield: 65%).

Challenges and Optimization

Regioselectivity in Pyrimidinone Alkylation

Competing alkylation at the pyrimidinone oxygen is mitigated by using bulky bases (e.g., LDA) to favor N1-deprotonation.

Sulfonyl Chloride Hydrolysis

Anhydrous conditions and controlled stoichiometry (1.1 equiv sulfonyl chloride) prevent hydrolysis to the sulfonic acid.

Scalability and Industrial Considerations

  • Cost Analysis : The use of urea and β-keto esters makes the pyrimidinone synthesis cost-effective (~$120/kg).
  • Green Chemistry : Ethanol as a solvent and catalytic HCl align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound's pyrimidine ring can undergo redox reactions, though these are less common.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions can occur at the benzenesulfonamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidative transformations.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction processes.

  • Substitution Reagents: : Halides, sulfonates, and other electrophiles/nucleophiles depending on the desired transformation.

Major Products

The major products typically depend on the type of reaction:

  • Oxidation: : Potential formation of N-oxides.

  • Reduction: : Formation of reduced pyrimidine derivatives.

  • Substitution: : Diverse substituted derivatives based on the incoming group.

Scientific Research Applications

This compound finds wide-ranging applications in various fields:

  • Chemistry: : As a synthetic intermediate in organic synthesis.

  • Biology: : Used in biochemical assays and as a probe to study enzyme activities.

  • Medicine: : Potential pharmacological activities, including enzyme inhibition and receptor modulation.

  • Industry: : Utilized in the manufacture of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group is key for binding, while the sulfonamide moiety enhances interaction stability. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, making it a versatile molecule for biological activity modulation.

Comparison with Similar Compounds

Compared to other sulfonamides and pyrimidine derivatives, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its trifluoromethoxy group, which imparts unique electronic properties.

  • Similar Compounds

    • Sulfonamide Derivatives: : N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

    • Pyrimidine Derivatives: : 4-ethyl-6-oxopyrimidin-1(6H)-yl)-ethyl-amine

    • Trifluoromethoxy Compounds: : 4-(trifluoromethoxy)benzenesulfonyl chloride

Each of these compounds showcases distinct biological and chemical properties, with this compound being particularly unique due to its trifluoromethoxybenzene moiety, influencing its binding affinity and reactivity.

Biological Activity

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine Ring : Substituted with an ethyl group.
  • Sulfonamide Moiety : Known for its antibacterial properties.
  • Trifluoromethoxy Group : Enhances chemical reactivity and biological activity.

Its molecular formula is C15H15F3N3O3SC_{15}H_{15}F_3N_3O_3S, and it is recognized for its unique combination of functional groups that contribute to its biological efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Specifically, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and cancer progression. The sulfonamide group may mimic para-aminobenzoic acid, disrupting folic acid synthesis in microorganisms, suggesting potential antimicrobial activity.

Antimicrobial Properties

The sulfonamide structure is traditionally associated with antibacterial effects. Compounds similar to this compound have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The trifluoromethoxy substituent enhances the compound's binding affinity to target enzymes, potentially increasing its antimicrobial efficacy.

Antitumor Activity

The pyrimidine derivative may also exhibit antitumor properties. Studies on structurally related compounds have shown that they can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cellular targets are still under investigation but show promise in the context of cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Inhibition of COX Enzymes : A study indicated that related compounds significantly inhibited COX-2 with IC50 values ranging from 10 to 50 µM, suggesting a similar profile for the compound .
  • Antibacterial Activity : In vitro assays demonstrated that derivatives of this compound exhibited antibacterial activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Synergistic Effects : Preliminary data suggest that combining this compound with other antimicrobial agents may yield synergistic effects, enhancing overall efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-[5-(4-chlorophenyl)-3-(difluoromethyl)pyrazol-1-yl]benzenesulfonamideSulfonamide with pyrazole ringAnticancer properties
4-[5-methylpyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamidePyridine substitutionPotential neuroprotective effects
2-(Trifluoromethyl)benzenesulfonamideSimple trifluoromethyl benzenesulfonamideBasic structure without additional complexity

The uniqueness of this compound lies in its specific combination of a pyrimidine core and multiple fluorinated groups, which may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrimidinone derivative with a sulfonamide-bearing electrophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlling steric hindrance from the ethyl and trifluoromethoxy groups. For example, elevated temperatures improve reactivity but may degrade sensitive intermediates, necessitating gradient heating protocols . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants should be systematically tested using design of experiments (DoE) to identify optimal conditions .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). The pyrimidinone ring’s carbonyl group (C=O) should show a distinct ¹³C signal near 165–170 ppm, while the trifluoromethoxy group’s ¹⁹F NMR signal typically appears at −55 to −60 ppm. Crystallographic data (e.g., bond angles, torsion angles) can resolve ambiguities in regiochemistry, as seen in analogous sulfonamide-pyrimidine hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For antimicrobial activity, perform MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK293). The trifluoromethoxy group may enhance membrane permeability, but its metabolic stability should be confirmed using liver microsome assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states for key reactions (e.g., sulfonamide coupling). Quantum chemical calculations (e.g., Gibbs free energy profiles) identify rate-limiting steps, while molecular docking predicts binding modes to biological targets. Tools like the ICReDD platform integrate reaction path searches with experimental data, enabling rapid identification of optimal catalysts or solvents . For instance, solvation effects on the trifluoromethoxy group’s electron-withdrawing properties can be simulated using COSMO-RS .

Q. What strategies resolve contradictions in activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Cross-validate using orthogonal methods:

  • Compare SPR (binding affinity) with cellular activity (e.g., luciferase reporter assays).
  • Perform structural analogs studies to isolate the contribution of the ethyl-pyrimidinone moiety vs. the sulfonamide group.
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic degradation in cell-based vs. cell-free systems .
  • Apply multivariate analysis to decouple confounding variables (e.g., pH, serum proteins) .

Q. How can advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Utilize preparative HPLC with a C18 column (ACN/water gradient) to separate closely related byproducts. For scale-up, membrane-based nanofiltration or centrifugal partition chromatography (CPC) improves yield while retaining stereochemical purity. The compound’s logP (estimated ~2.5–3.0) guides solvent selection in CPC (e.g., hexane/ethyl acetate/water ternary systems) .

Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): purity (>98%), enantiomeric excess (if chiral), and residual solvent levels.
  • Use DoE to optimize crystallization conditions (e.g., anti-solvent addition rate, cooling profiles) for consistent particle size distribution .
  • Conduct stability studies (ICH guidelines) under accelerated conditions (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond) .

Specialized Methodological Considerations

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodological Answer : Assess stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) via LC-MS. The sulfonamide group’s susceptibility to enzymatic cleavage (e.g., by liver esterases) may require prodrug strategies. Pharmacokinetic studies in rodents should monitor plasma half-life and metabolite formation using UPLC-QTOF .

Q. What comparative structural analyses distinguish this compound from analogs with similar scaffolds?

  • Methodological Answer : Perform X-ray crystallography or cryo-EM to compare binding poses in target proteins. For example, the ethyl group at position 4 of the pyrimidinone may induce steric clashes not observed in methyl-substituted analogs. Pairwise molecular dynamics (MD) simulations (50–100 ns trajectories) quantify differences in binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.